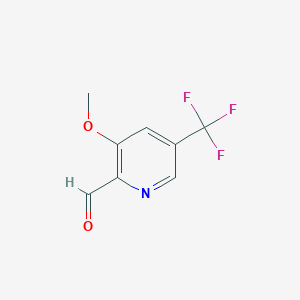
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an O-alkylation reaction, where an allyl halide reacts with a hydroxyl group on the thiophene ring in the presence of a base.
Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, dechlorinated products.
Substitution: Amino or thiol-substituted thiophenes.
Ester Hydrolysis: Carboxylic acids.
科学研究应用
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other materials with specialized properties.
作用机制
The mechanism of action of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and chlorine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.
相似化合物的比较
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-(methoxy)-5-chlorothiophene-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 3-(allyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
属性
分子式 |
C9H9ClO3S |
|---|---|
分子量 |
232.68 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h3,5H,1,4H2,2H3 |
InChI 键 |
AVEBBMDCNWDSML-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)





![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)
